molecular formula C8H5BrF2O2 B122118 4-Bromo-2,6-difluorophenylacetic acid CAS No. 537033-54-8

4-Bromo-2,6-difluorophenylacetic acid

Katalognummer: B122118
CAS-Nummer: 537033-54-8
Molekulargewicht: 251.02 g/mol
InChI-Schlüssel: GBFFYYLXGIHKLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2,6-difluorophenylacetic acid is an organic compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.02 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenylacetic acid core. It is commonly used in the synthesis of various derivatives and has applications in different fields, including chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-difluorophenylacetic acid can be synthesized through several methods. One common approach involves the bromination and fluorination of phenylacetic acid derivatives. The reaction typically involves the use of bromine and fluorine sources under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2,6-difluorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylacetic acid derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wirkmechanismus

The mechanism of action of 4-Bromo-2,6-difluorophenylacetic acid involves its interaction with molecular targets and pathways within biological systems. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity to specific targets. These interactions can lead to various biological effects, including enzyme inhibition, receptor modulation, and signal transduction .

Vergleich Mit ähnlichen Verbindungen

  • 4-Bromo-2-fluorophenylacetic acid
  • 2-Bromo-4,6-dimethylphenylamine
  • 4-Bromo-2,6-difluorobenzeneacetic acid

Uniqueness: 4-Bromo-2,6-difluorophenylacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

4-Bromo-2,6-difluorophenylacetic acid (CAS No. 537033-52-6) is a fluorinated aromatic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry, particularly as an inhibitor of various enzymes.

Synthesis

The synthesis of this compound typically involves the bromination and fluorination of phenylacetic acid derivatives. The following reaction scheme outlines a common synthetic pathway:

  • Starting Material : 2-(4-bromo-2,6-difluorophenyl)acetic acid is synthesized through bromination and subsequent reactions.
  • Reagents : Thionyl chloride is often used for chlorination, followed by homologation with trimethylsilyldiazomethane (TMSDAM) to yield the desired acetic acid derivative .
  • Yield : The overall yield from these reactions can vary but has been reported around 33% in specific conditions involving sulfuric acid and water .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, particularly protein tyrosine phosphatases (PTPs) and HIV reverse transcriptase.

  • HIV Reverse Transcriptase :
    • The compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with significant potency. In vitro studies have shown an IC50 value of approximately 20 nM, indicating strong inhibition against HIV-1 reverse transcriptase .
    • Structural studies reveal that the compound interacts favorably within the enzyme's binding pocket, enhancing its inhibitory effects through conformational adjustments that improve binding affinity .
  • Protein Tyrosine Phosphatases :
    • Research has indicated that this compound selectively inhibits certain PTP isozymes, which are crucial in regulating cellular processes such as proliferation and differentiation. The inhibition of PTPs can lead to altered signaling pathways associated with cancer progression .

The biological activity of this compound is largely attributed to its ability to form non-covalent interactions with target enzymes:

  • Hydrogen Bonding : The difluorophenyl moiety engages in hydrogen bonding with key residues in the active sites of enzymes, stabilizing the transition state during catalysis.
  • Aryl-Aryl Interactions : Face-to-face aryl-aryl interactions with aromatic amino acids enhance binding stability .

Case Study 1: Inhibition of HIV-RT

In a study involving various analogues of difluorobiphenyl compounds, it was noted that the introduction of halogens significantly improved their efficacy as NNRTIs. The specific case of this compound demonstrated a remarkable increase in potency compared to its desfluoro analogues, highlighting the importance of fluorine substituents in drug design .

Case Study 2: Cancer Therapeutics

Another investigation focused on the role of PTP inhibitors in cancer therapy revealed that compounds like this compound could potentially modulate pathways linked to tumorigenesis. By selectively inhibiting PTPs involved in oncogenic signaling, these compounds may offer therapeutic avenues for treating various cancers .

Data Summary

Compound NameCAS NumberIC50 (nM)Target EnzymeMechanism of Action
This compound537033-52-620HIV Reverse TranscriptaseNon-covalent binding; hydrogen bonding
Protein Tyrosine PhosphatasesSelective inhibition; modulation of signaling

Eigenschaften

IUPAC Name

2-(4-bromo-2,6-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFFYYLXGIHKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CC(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378359
Record name 4-Bromo-2,6-difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537033-54-8
Record name 4-Bromo-2,6-difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-2,6-difluorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-(4-bromo-2,6-difluorophenyl)acetonitrile (0.5 g, 2.155 mmol) in H2SO4 (3 mL, 56.3 mmol) and H2O (3 mL, 167 mmol) was stirred at 60° C. for 16 h. After LCMS analysis showed the starting material had disappeared, the mixture was dissolved in H2O (20 mL) and extracted by EA (2×30 mL). The organic layer was dried over Na2SO4, filtered and concentrated. The crude material was purified by silica column chromatography (PE/EA=3/1 to 1/1) to yield 2-(4-bromo-2,6-difluorophenyl)acetic acid (0.3 g, 0.718 mmol, 33.3% yield): 1H NMR (400 MHz, CD3OD) δ 7.13-7.05 (m, 2H), 3.71 (s, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 2-(4-bromo-2,6-difluorophenyl)acetamide (7.20 mmol) in ethanol (10 mL) was treated with 6N aq sodium hydroxide (90 mmol) at room temperature. The vessel was then stirred in an oil bath at 80° C. After one hour the reaction mixture had turned clear. After stirring overnight, the reaction mixture was cooled to room temperature, at which point the pH was adjusted to ˜1 with 6N aq HCl. A white precipitate formed, and the solution was concentrated to a volume of ˜10 mL, at which point it was extracted three times with ethyl acetate. The combined organic layers were washed twice with brine, dried over sodium sulfate, filtered and concentrated in vacuo to afford the title compound as a solid (837 mg, 41% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 3.60 (s, 2 H) 7.49 (d, J=6.82 Hz, 2 H) 12.82 (br. s., 1 H).
Name
2-(4-bromo-2,6-difluorophenyl)acetamide
Quantity
7.2 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
90 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
41%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.